molecular formula C24H19N3O5S B2370937 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate CAS No. 381165-77-1

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate

Cat. No.: B2370937
CAS No.: 381165-77-1
M. Wt: 461.49
InChI Key: JFULQEVMEPUMIQ-UHFFFAOYSA-N
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Description

3-Methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate is a sulfur-containing heterocyclic compound featuring a pyrazole core substituted with a 2-nitrophenylthio group at position 4 and a 4-methoxybenzoate ester at position 3. The pyrazole ring is further modified by a methyl group at position 3 and a phenyl group at position 1. This structure combines electron-withdrawing (nitro, ester) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

[5-methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-16-22(33-21-11-7-6-10-20(21)27(29)30)23(26(25-16)18-8-4-3-5-9-18)32-24(28)17-12-14-19(31-2)15-13-17/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFULQEVMEPUMIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1SC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate typically involves multi-step organic reactionsSpecific reagents and catalysts, such as palladium or copper complexes, may be used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group would yield sulfoxides or sulfones, while reduction of the nitro group would produce corresponding amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant pharmacological activities, making it a candidate for drug development. Research indicates that derivatives of pyrazole compounds, including this specific compound, possess various biological activities such as:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory disorders .
  • Antimicrobial : Several studies have highlighted the antimicrobial properties of pyrazole derivatives against a range of pathogens, suggesting potential applications in developing new antibiotics .
  • Antitumor : The compound has demonstrated cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models, suggesting similar potential for 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate.
  • Antimicrobial Efficacy : In vitro tests showed that pyrazole derivatives exhibited activity against Gram-positive and Gram-negative bacteria, supporting their use in developing new antimicrobial agents.

Agricultural Applications

The compound's ability to control phytopathogenic microorganisms is noteworthy. Research has revealed that certain pyrazole derivatives can act as effective fungicides and herbicides.

Case Studies

  • Fungicidal Activity : A patent application highlighted the use of pyrazole compounds in controlling fungal diseases in crops, demonstrating efficacy against various phytopathogens .
  • Herbicidal Properties : Laboratory studies indicated that specific pyrazole derivatives inhibited weed growth without harming crop plants, suggesting their utility in integrated pest management strategies.

Materials Science

The nonlinear optical (NLO) properties of pyrazole compounds are of significant interest for applications in photonic devices. The unique electronic structure of this compound may enable its use in:

  • Optoelectronic Devices : Due to its potential for high optical nonlinearity, this compound could be developed for use in lasers and light-emitting diodes (LEDs).

Data Table: Summary of Potential Applications

Application AreaActivity TypeReference
Medicinal ChemistryAnti-inflammatory
Antimicrobial
Antitumor
AgriculturalFungicidal
Herbicidal
Materials ScienceNonlinear Optical Properties

Mechanism of Action

The mechanism of action of 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed biological effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 2-nitrophenylthio and 4-methoxybenzoate substituents. Below is a comparative analysis with key analogs:

Compound Name Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound : 3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate - 2-Nitrophenylthio
- 4-Methoxybenzoate
~505.55 (estimated) Combines nitro (electron-withdrawing) and methoxy (electron-donating) groups
3-methyl-4-[(2-nitrophenyl)sulfanyl]-1-phenyl-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate - 2-Nitrophenylthio
- 3,4,5-Trimethoxybenzoate
521.55 Increased methoxy substitution enhances polarity; may improve aqueous solubility
[5-methyl-4-(4-methylphenyl)sulfanyl-2-phenylpyrazol-3-yl] 2-methoxyacetate - 4-Methylphenylthio
- 2-Methoxyacetate
~412.48 (estimated) Methylphenylthio group reduces steric hindrance; acetate ester increases polarity
3-methyl-4-(4-nitrobenzenesulfonyl)-1-phenyl-1H-pyrazol-5-yl 2,4-dimethoxybenzoate - 4-Nitrobenzenesulfonyl
- 2,4-Dimethoxybenzoate
523.51 Sulfonyl group enhances stability; dimethoxy substitution alters lipophilicity

Key Differences and Implications

In contrast, 4-methylphenylthio () and 4-nitrobenzenesulfonyl () substituents alter steric and electronic profiles, affecting binding interactions in biological systems .

Ester Groups: The 4-methoxybenzoate ester in the target compound offers moderate polarity, balancing lipophilicity and solubility. Analogs with 3,4,5-trimethoxybenzoate () exhibit higher polarity, which may improve aqueous solubility but reduce membrane permeability .

Synthetic Accessibility :

  • highlights the use of Suzuki-Miyaura coupling for synthesizing thioether-linked pyrazoles, suggesting that the target compound could be synthesized via similar palladium-catalyzed cross-coupling reactions .
  • The nitro group in the target compound may complicate synthesis due to its sensitivity to reduction, necessitating protective strategies during reactions .

Biological Activity

3-methyl-4-((2-nitrophenyl)thio)-1-phenyl-1H-pyrazol-5-yl 4-methoxybenzoate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the synthesis, characterization, and biological activity of this compound, drawing from diverse research sources.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with nitrophenyl thio groups and methoxybenzoate moieties. The detailed synthetic pathway includes:

  • Preparation of Pyrazole Derivative : The initial step often involves the cyclization of phenyl hydrazine with suitable carbonyl compounds.
  • Thio Group Introduction : A subsequent reaction introduces the nitrophenyl thio group, enhancing the compound's reactivity.
  • Final Esterification : The final step is the esterification with 4-methoxybenzoic acid to yield the target compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related pyrazole derivatives demonstrate potent activity against various Gram-positive and Gram-negative bacteria.

Bacteria MIC (mg/mL) MBC (mg/mL)
Staphylococcus aureus0.0150.030
Escherichia coli0.0300.060
Bacillus cereus0.0080.015

These results suggest that the compound may possess similar or enhanced activity compared to established antibiotics like ampicillin and streptomycin .

Anti-inflammatory Activity

In addition to its antimicrobial properties, compounds within this class have been evaluated for anti-inflammatory effects. Preliminary studies indicate that they inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, which are crucial in inflammatory pathways.

Case Studies

Several case studies highlight the biological efficacy of pyrazole derivatives:

  • Case Study on Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of various pyrazole derivatives against E. coli and S. aureus. The findings revealed that specific substitutions on the pyrazole ring significantly enhanced antibacterial potency.
  • Cytotoxicity Assessment :
    • Cytotoxicity tests performed on normal human cell lines (e.g., MRC5) showed that while exhibiting antimicrobial activity, certain derivatives maintained low cytotoxicity, suggesting a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The structure-activity relationship of similar compounds indicates that:

  • Substituents on the Pyrazole Ring : The presence of electron-withdrawing groups like nitro enhances antibacterial activity.
  • Thio Group Contribution : The introduction of thio groups appears to improve interaction with bacterial cell membranes, facilitating increased permeability and efficacy.

Q & A

Q. What are the key synthetic strategies for constructing the pyrazole core in this compound?

The pyrazole core is typically synthesized via cyclocondensation reactions. For example, analogs with substituted pyrazole rings are prepared by reacting hydrazine derivatives with β-ketoesters or α,β-unsaturated carbonyl compounds under acidic or thermal conditions . Multi-step protocols may involve protection/deprotection of functional groups (e.g., methoxy or nitro groups) to avoid side reactions. Catalysts like copper sulfate and sodium ascorbate are employed in click chemistry for hybrid heterocycles, as seen in triazole-pyrazole hybrids .

Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?

  • Catalyst selection : Copper(I) catalysts enhance regioselectivity in triazole formation .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates, while aqueous mixtures facilitate phase separation during workup .
  • Temperature control : Microwave-assisted synthesis reduces reaction times and improves yields for thermally sensitive intermediates .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol isolates pure products .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons at 6.5–8.5 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for nitro and thioether groups .
  • X-ray crystallography : Resolves ambiguities in stereochemistry or tautomeric forms, as demonstrated for pyrazole-thiazole hybrids .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in further derivatization?

Density Functional Theory (DFT) calculations assess electron-withdrawing effects of the nitro group on the pyrazole ring. For example:

  • Electrostatic potential maps identify nucleophilic/electrophilic sites for functionalization.
  • Transition state analysis predicts regioselectivity in nucleophilic aromatic substitution (e.g., replacing nitro with amines) . Computational tools like Gaussian or ORCA are paired with experimental validation using kinetic studies .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

  • Tautomerism analysis : Dynamic NMR or variable-temperature studies differentiate between keto-enol or thione-thiol tautomers, common in heterocycles .
  • Isotopic labeling : 15^{15}N or 19^{19}F labeling clarifies ambiguous peaks in crowded spectral regions .
  • Cross-validation : Compare experimental data with synthesized analogs (e.g., replacing 2-nitrophenyl with 4-nitrophenyl) to isolate spectral contributions .

Q. How does the thioether linkage influence the compound’s electronic properties and reactivity?

  • Electronic effects : The sulfur atom in the thioether group donates electron density via resonance, stabilizing radical intermediates in oxidation reactions .
  • Steric effects : The 2-nitrophenyl group creates steric hindrance, affecting regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Redox activity : Cyclic voltammetry reveals reversible redox behavior at the thioether moiety, relevant for designing electroactive materials or prodrugs .

Contradictions and Mitigation

  • Synthetic yields : Reported yields for similar pyrazole derivatives vary (40–80%) due to solvent purity or catalyst aging . Mitigation: Standardize reagent sources and pre-dry solvents.
  • Spectroscopic shifts : Substituent electronic effects (e.g., nitro vs. methoxy) cause peak overlaps in NMR. Mitigation: Use 2D NMR (COSY, HSQC) for unambiguous assignments .

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